4-((4-Tert-butylbenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((4-Tert-butylbenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a tert-butylbenzylidene group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Tert-butylbenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the condensation of 4-tert-butylbenzaldehyde with 4-amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-Tert-butylbenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles, leading to the formation of substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens (chlorine, bromine), electrophiles (alkyl halides), solvents (dimethylformamide, dichloromethane).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
4-((4-Tert-butylbenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-((4-Tert-butylbenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects.
Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in inflammation and cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methylbenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 4-((4-Tert-butylbenzylidene)amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-((4-Tert-butylbenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-one
Uniqueness
4-((4-Tert-butylbenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol stands out due to the presence of the tert-butylbenzylidene group, which imparts unique steric and electronic properties. This makes it more resistant to certain chemical reactions and enhances its stability compared to similar compounds.
Properties
Molecular Formula |
C20H22N4S |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H22N4S/c1-14-5-9-16(10-6-14)18-22-23-19(25)24(18)21-13-15-7-11-17(12-8-15)20(2,3)4/h5-13H,1-4H3,(H,23,25)/b21-13+ |
InChI Key |
UFUOJVFTXJKIBM-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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